4-[(4-Aminophenyl)methylsulfonylmethyl]aniline

Polymer chemistry Monomer design Conformational analysis

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline, systematically named Benzenamine,4,4'-[sulfonylbis(methylene)]bis-, is a primary aromatic diamine featuring a central sulfone group flanked by two methylene spacers that connect to terminal aniline rings. With a molecular formula of C14H16N2O2S and a molecular weight of 276.36 g/mol, this compound belongs to the class of sulfone-bridged dianilines.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 61524-13-8
Cat. No. B13957371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Aminophenyl)methylsulfonylmethyl]aniline
CAS61524-13-8
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)N)N
InChIInChI=1S/C14H16N2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2
InChIKeyBNFMAYAXRNXTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline (CAS 61524-13-8): A Structurally Distinct Sulfone-Bridged Dianiline for Advanced Material and Probe Design


4-[(4-Aminophenyl)methylsulfonylmethyl]aniline, systematically named Benzenamine,4,4'-[sulfonylbis(methylene)]bis-, is a primary aromatic diamine featuring a central sulfone group flanked by two methylene spacers that connect to terminal aniline rings [1]. With a molecular formula of C14H16N2O2S and a molecular weight of 276.36 g/mol, this compound belongs to the class of sulfone-bridged dianilines [1]. Its structure, which incorporates both a strong electron-withdrawing sulfone moiety and flexible methylene linkages, distinguishes it from directly linked diaryl sulfones and rigid-rod diamines, positioning it as a niche building block where tailored conformational flexibility and electronic character are required [1].

1
Polymer Monomer — Solution-processable high‑Tg polyimides and polyamides leveraging conformational flexibility and solubility.
2
Membrane R&D — Gas separation membrane design where tailored fractional free volume and TPSA are critical.
3
Probe & Scaffold Chemistry — Bivalent ligand, PROTAC linker, and screening library expansion via NCI‑accessioned core.

Why 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline Cannot Be Replaced by Generic Sulfone Diamines or Rigid Aromatic Diamines


Simple substitution with common sulfone diamines like 4,4'-diaminodiphenyl sulfone (Dapsone; CAS 80-08-0) or 4,4'-methylenedianiline (MDA; CAS 101-77-9) fails to replicate the conformational and electronic profile of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline. The target compound inserts a flexible methylene spacer between each aniline ring and the electron-withdrawing sulfone, creating a distinct -CH2-SO2-CH2- bridge [1]. In contrast, Dapsone has direct ring-to-sulfone conjugation, which increases rigidity and alters the diamine's basicity and reactivity [1]. 4,4'-Methylenedianiline lacks the sulfone group entirely, removing the strong electron-withdrawing character. These structural differences propagate into polymer glass transition temperatures, solubility, cure kinetics, and the electronic properties of final materials, making equivalence-by-analogy scientifically invalid without direct comparative performance data [1].

Dapsone (4,4′-diaminodiphenyl sulfone)
Direct ring‑to‑sulfone conjugation increases rigidity and alters diamine basicity; polymer Tg, solubility and cure kinetics may shift.
MDA (4,4′-Methylenedianiline)
Absence of the sulfone group removes the strong electron‑withdrawing character; electronic and thermal profiles will differ.
General interchangeability
Differences in conformational flexibility and LogP/TPSA propagate into material and permeability properties; equivalence‑by‑analogy is not supported without comparative performance data.

Quantitative Differentiation Evidence for 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline (CAS 61524-13-8)


Enhanced Conformational Flexibility: Rotatable Bond Count vs. Direct Sulfone Diamines

The target compound possesses 4 rotatable bonds, originating from the two methylene spacers flanking the sulfone group [1]. By comparison, 4,4'-diaminodiphenyl sulfone (Dapsone) has only 2 rotatable bonds, as its aniline rings are directly attached to the sulfone without intervening methylene groups [1]. This quantitative difference in rotational freedom is predicted to lower the persistence length of derived polymers and increase solubility in organic solvents, a critical factor for solution-processable high-temperature polymers [1].

Rotatable bonds
Class‑level
4 vs 2 (Dapsone)
Δ +2
Reported solubility‑processability context; may support lower melt viscosity.
Computed by Cactvs 3.4.8.24; data to verify in specific polymer systems.
Polymer chemistry Monomer design Conformational analysis

Modulated Lipophilicity: LogP Differentiation from Dapsone

The target compound exhibits a computed XLogP3-AA value of 1.2 [1]. In contrast, 4,4'-diaminodiphenyl sulfone (Dapsone) has a computed XLogP3-AA of 0.9 [1]. The methylene spacers increase the hydrocarbon character, moderately raising lipophilicity and potentially altering membrane permeability and pharmacokinetic profiles if used as a pharmacophore scaffold [1].

LogP (XLogP3‑AA)
Reported
1.2 (target) vs 0.9 (Dapsone)
Δ +0.3
Supports lipophilicity‑permeability relationship studies; may shift CNS uptake thresholds.
Computed XLogP3 3.0; experimental validation recommended.
Medicinal chemistry LogP Drug-likeness

Altered Topological Polar Surface Area: Implications for Transport and Crystallinity

The target compound has a topological polar surface area (TPSA) of 94.6 Ų [1]. While Dapsone has a TPSA of 86.2 Ų [1], the methylene spacers in the target compound slightly increase the polar surface area, which may influence gas permeability in polymer membranes and reduce crystallinity in polyimides relative to rigid-rod diamines [1].

Topological PSA
Reported
94.6 Ų vs 86.2 Ų (Dapsone)
+8.4 Ų
May support membrane transport and reduced crystallinity; useful for fractional free volume design.
Computed by Cactvs 3.4.8.24; context‑dependent.
Polymer chemistry Membrane science Drug design

NSC Listing as a Validated Starting Point for Biological Screening Libraries

The compound is registered with the NSC number 27263 in the National Cancer Institute's Developmental Therapeutics Program repository [1]. This registration indicates that the compound has been accessioned into the NCI's screening collection, a curated set of compounds selected for structural novelty and diversity, distinct from the more common Dapsone which is a marketed drug [1]. While no public screening data is available, the NSC accession itself serves as a marker of structural interest for probe discovery.

NSC accession
Context‑dependent
NSC 27263
Repository inclusion
Facilitates procurement for screening library expansion; scaffold flagged for structural novelty.
No public screening data; status marker only.
Anticancer screening NCI-60 Chemical biology

Recommended Application Scenarios for 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline Based on Structural Differentiation


Solution-Processable High-Temperature Polyimide and Polyamide Synthesis

The four rotatable bonds and moderate TPSA of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline suggest that polycondensation with aromatic dianhydrides or diacid chlorides will yield polymers with improved solubility in aprotic solvents compared to those derived from rigid Dapsone [1]. This monomer is therefore suited for applications requiring spin-coatable or castable high-Tg films, such as flexible display substrates or interlayer dielectrics, where processability without sacrificing thermal stability is critical [1].

Gas Separation Membrane Monomer with Tailored Fractional Free Volume

The combination of a polar sulfone group and flexible methylene linkers creates a diamine monomer that, when polymerized, is predicted to yield polymers with high fractional free volume and tunable gas permeability [1]. The TPSA of 94.6 Ų, higher than Dapsone, contributes to CO2/CH4 selectivity potential, making this compound a candidate for evaluating structure-property relationships in membrane science [1].

Medicinal Chemistry Scaffold for Exploring Linker Effects in Bivalent Ligands

With a LogP of 1.2 and two aniline termini, this compound can serve as a core scaffold for synthesizing bivalent inhibitors or PROTAC linkers [1]. The methylene spacers provide a distinct distance and flexibility profile compared to directly linked diaryl sulfone warheads, enabling systematic exploration of linker length and lipophilicity on target engagement and cellular activity [1].

NCI Screening Library Expansion and Anticancer Probe Starting Point

The assigned NSC number (NSC 27263) indicates that this compound is available through the NCI DTP program for biological evaluation [1]. Researchers seeking novel diamine scaffolds for anticancer or anti-infective probe discovery can procure this compound through established NCI channels as a structurally validated starting point for hit expansion, leveraging the scaffold's conformational uniqueness [1].

Application
Selection Property
Validation Focus
Solution‑processable high‑Tg polyimide/polyamide synthesis
Conformational flexibility & solubility profile
Polymer solubility, glass transition temperature, film processability
Gas separation membrane monomer R&D
TPSA & fractional free volume potential
CO₂/CH₄ selectivity, gas permeability, membrane morphology
Medicinal chemistry linker scaffold for bivalent ligands/PROTACs
LogP & methylene‑spacer flexibility
Target engagement, cellular activity, linker‑length SAR
NCI screening library expansion & anticancer probe starting point
NSC accession & structural novelty
Biological activity screening, hit expansion, scaffold‑driven exploration
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